molecular formula C13H23N3O B13207926 2-(3,3-Diethylazetidin-2-yl)-1-(2-methoxyethyl)-1H-imidazole

2-(3,3-Diethylazetidin-2-yl)-1-(2-methoxyethyl)-1H-imidazole

Cat. No.: B13207926
M. Wt: 237.34 g/mol
InChI Key: FIGDWZUQQNXJRA-UHFFFAOYSA-N
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Description

2-(3,3-Diethylazetidin-2-yl)-1-(2-methoxyethyl)-1H-imidazole is a synthetic organic compound that belongs to the class of azetidines and imidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Diethylazetidin-2-yl)-1-(2-methoxyethyl)-1H-imidazole typically involves multi-step organic reactions. A common approach might include:

    Formation of the Azetidine Ring: Starting from a suitable diethyl-substituted precursor, the azetidine ring can be formed through cyclization reactions.

    Introduction of the Imidazole Ring: The imidazole ring can be introduced via condensation reactions involving appropriate aldehydes or ketones.

    Methoxyethyl Substitution: The final step may involve the substitution of the methoxyethyl group under specific conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Employing techniques such as crystallization, distillation, or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Diethylazetidin-2-yl)-1-(2-methoxyethyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction to amines or alcohols using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,3-Diethylazetidin-2-yl)-1-(2-methoxyethyl)-1H-imidazole involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate biological responses.

    Pathways: Involvement in signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(3,3-Diethylazetidin-2-yl)-1H-imidazole: Lacks the methoxyethyl group.

    1-(2-Methoxyethyl)-1H-imidazole: Lacks the azetidine ring.

    3,3-Diethylazetidine: Lacks the imidazole ring.

Uniqueness

2-(3,3-Diethylazetidin-2-yl)-1-(2-methoxyethyl)-1H-imidazole is unique due to the presence of both the azetidine and imidazole rings, along with the methoxyethyl substitution. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H23N3O

Molecular Weight

237.34 g/mol

IUPAC Name

2-(3,3-diethylazetidin-2-yl)-1-(2-methoxyethyl)imidazole

InChI

InChI=1S/C13H23N3O/c1-4-13(5-2)10-15-11(13)12-14-6-7-16(12)8-9-17-3/h6-7,11,15H,4-5,8-10H2,1-3H3

InChI Key

FIGDWZUQQNXJRA-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC1C2=NC=CN2CCOC)CC

Origin of Product

United States

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